molecular formula C12H9NO4 B13720120 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid

2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid

Cat. No.: B13720120
M. Wt: 231.20 g/mol
InChI Key: UVTCWDZUZYCHJA-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid is a heterocyclic compound that features a quinoline core fused with a dioxin ring

Preparation Methods

The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a quinoline derivative with a dioxin precursor under acidic conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be used to modify the quinoline ring or reduce specific functional groups, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. .

Scientific Research Applications

2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function .

Comparison with Similar Compounds

Similar compounds to 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid include:

The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid

InChI

InChI=1S/C12H9NO4/c14-12(15)8-3-7-4-10-11(17-2-1-16-10)5-9(7)13-6-8/h3-6H,1-2H2,(H,14,15)

InChI Key

UVTCWDZUZYCHJA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC3=NC=C(C=C3C=C2O1)C(=O)O

Origin of Product

United States

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